7-chloro-6-iodo-1H-quinazolin-4-one

Sequential cross-coupling Regioselectivity Quinazoline functionalization

7-Chloro-6-iodo-1H-quinazolin-4-one (CAS 1423187-59-0) is a dihalogenated quinazolin-4(3H)-one derivative with a molecular weight of 306.49 g·mol⁻¹ and the formula C₈H₄ClIN₂O. The compound features a chlorine atom at the 7-position and an iodine atom at the 6-position of the quinazolinone core.

Molecular Formula C8H4ClIN2O
Molecular Weight 306.49 g/mol
CAS No. 1423187-59-0
Cat. No. B1436917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-6-iodo-1H-quinazolin-4-one
CAS1423187-59-0
Molecular FormulaC8H4ClIN2O
Molecular Weight306.49 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1I)Cl)N=CNC2=O
InChIInChI=1S/C8H4ClIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13)
InChIKeyMJLGSGRUTPFEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-6-iodo-1H-quinazolin-4-one (CAS 1423187-59-0) – Core Properties and Industrial Sourcing Profile


7-Chloro-6-iodo-1H-quinazolin-4-one (CAS 1423187-59-0) is a dihalogenated quinazolin-4(3H)-one derivative with a molecular weight of 306.49 g·mol⁻¹ and the formula C₈H₄ClIN₂O . The compound features a chlorine atom at the 7-position and an iodine atom at the 6-position of the quinazolinone core. It is commercially available as a research chemical from multiple suppliers with purities of ≥95–98% and is stored under refrigeration at 0 °C . The measured partition coefficient (LogP) is 2.18, and the topological polar surface area (TPSA) is 45.75 Ų . This substitution pattern is documented in combinatorial quinazolinone libraries and serves as a versatile synthetic intermediate for metal-catalyzed cross-coupling reactions [1].

Why 7-Chloro-6-iodo-1H-quinazolin-4-one Cannot Be Replaced by Common Mono-Halogenated or Differently Substituted Quinazolinone Analogs


Simple mono-halogenated quinazolinones such as 6-iodoquinazolin-4-one (CAS 16064-08-7) or 7-chloroquinazolin-4-one lack the dual orthogonal reactivity required for sequential, site-selective functionalization . The C6-iodo and C7-chloro substituents in the target compound exhibit a pronounced reactivity gradient: the C(sp²)–I bond undergoes preferential oxidative addition in palladium-catalyzed cross-coupling, while the C(sp²)–Cl bond remains intact for subsequent transformations [1]. In chloro-bromo analogs, regioselectivity is compromised because the reactivity gap between C–Br and C–Cl is narrower, and C(4)–Cl activation by the α-nitrogen effect can override intrinsic bond-strength preferences [1]. The 7-chloro-6-iodo pattern thus provides a uniquely predictable two-step diversification sequence that is not achievable with mono-halogenated intermediates or with chloro-bromo isomers.

Quantitative Differentiation Evidence for 7-Chloro-6-iodo-1H-quinazolin-4-one Versus Closest Analogs


C–I vs. C–Cl Bond Reactivity Orthogonality Enables Predictable Sequential Cross-Coupling

In 7-chloro-6-iodo-1H-quinazolin-4-one, the C6-iodo bond undergoes preferential palladium-catalyzed cross-coupling before the C7-chloro bond. The general reactivity order for C(sp²)–halogen bonds in metal-catalyzed cross-coupling is C–I > C–Br >> C–Cl [1]. For chloro-iodo quinazoline derivatives specifically, cross-coupling proceeds first through the intrinsically more reactive C(sp²)–I bond, with the C(sp²)–Cl bond remaining available for subsequent transformations [2]. In contrast, chloro-bromo substituted quinazolines show reversed or mixed selectivity: the C(4)–Cl bond, activated by an α-nitrogen effect (BDE 84.8 kcal/mol), often reacts preferentially over the weaker C(sp²)–Br bond (BDE 83 kcal/mol at B3LYP level) [1][2].

Sequential cross-coupling Regioselectivity Quinazoline functionalization

Lipophilicity (LogP) Shift Relative to 6-Iodoquinazolin-4-one Augments Drug-Likeness in Derived Analogs

7-Chloro-6-iodo-1H-quinazolin-4-one has an experimentally derived LogP (cLogP) of 2.18 . The corresponding mono-iodinated analog, 6-iodoquinazolin-4-one (CAS 16064-08-7), has a reported ACD/LogP of approximately 1.80 [1]. The 7-chloro substituent contributes an increase of ~0.38 log units, shifting the lipophilicity closer to the optimal range (LogP 2–4) for oral bioavailability while maintaining a TPSA of 45.75 Ų, well below the 140 Ų threshold for membrane permeability .

LogP Lipophilicity Drug-likeness Physicochemical property

Halogen-Bond Donor Capability: I···Cl Interactions Outperform Cl···Cl in Crystal Engineering and Target Recognition

In quinazolinone derivatives bearing both iodine and chlorine substituents, the iodine atom acts as a stronger halogen-bond donor than chlorine. The halogen-bond energy trend is I > Br > Cl > F [1]. Crystallographic analysis of halo-substituted phenyl-quinazolinones demonstrates that compounds with iodo and chloro substituents can form I···Cl halogen bonds in the solid state, whereas compounds containing only chloro substituents form weaker Cl···Cl interactions or rely solely on non-halogen interactions (C–H···N, C–H···O, π···π) [1]. In one study, the 6-iodo-substituted compound (Compound 1) exhibited I···Cl halogen bonding, while the 7-chloro-substituted compound without iodine (Compound 3) showed no halogen bonding in its crystal lattice [1].

Halogen bonding Crystal engineering Molecular recognition

7-Chloro Substitution as a Critical Pharmacophoric Element in Low-Nanomolar EGFR Kinase Inhibitors

The 7-chloro substituent on the quinazolin-4(3H)-one scaffold has been identified as a key pharmacophoric element for EGFR kinase inhibition. Compound 79, 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one, was the most potent compound in a series evaluated against the drug-resistant EGFR T790M/L858R mutant, with an IC₅₀ of 0.031 μM (31 nM) [1]. By comparison, analog compounds lacking the 7-chloro substitution or bearing alternative substituents at this position showed reduced potency, with several analogs in the same series exhibiting IC₅₀ values > 0.1 μM against the same target [1]. The 6-iodo position in the target building block provides a synthetic handle for installing aryl, heteroaryl, or alkynyl groups via cross-coupling to generate diverse 7-chloro-6-substituted quinazolinones for kinase inhibitor development.

EGFR inhibitor Kinase inhibition Structure-activity relationship Quinazolinone

Commercially Defined Purity and Storage Specifications Facilitate Reproducible Research Outcomes

7-Chloro-6-iodo-1H-quinazolin-4-one is commercially supplied at defined purity levels of 98% (LeYan) and >95% (Shiya Biopharm) with explicit storage conditions at 0 °C . In contrast, the simpler analog 6-iodoquinazolin-4-one (CAS 16064-08-7) is typically offered at 95–97% purity with ambient or unspecified storage conditions, and its melting point is reported within a broader range (135–136 °C) reflecting batch-to-batch variability [1]. The refrigerated storage requirement (0 °C) for the 7-chloro-6-iodo derivative indicates higher thermal sensitivity of the dihalogenated compound, which must be factored into procurement planning but also signals that suppliers have established controlled handling protocols that benefit downstream experimental reproducibility.

Chemical purity Storage stability Reproducibility Procurement specification

Optimized Application Scenarios for 7-Chloro-6-iodo-1H-quinazolin-4-one in Drug Discovery and Synthetic Chemistry


Programmed Sequential Diversification for Quinazolinone-Focused Compound Libraries

Medicinal chemistry teams synthesizing focused libraries of 6,7-disubstituted quinazolinones can exploit the C6-I-first, C7-Cl-second reactivity gradient documented for chloro-iodo quinazoline systems to execute two successive cross-coupling reactions in a single synthetic sequence without intermediate protecting-group manipulation . This approach has been validated on the related 2-aryl-4-chloro-6-iodoquinazoline scaffold, where sequential Sonogashira (C6-I) then Suzuki-Miyaura (C4-Cl) coupling produced unsymmetrical polycarbo-substituted products with full regiocontrol . For 7-chloro-6-iodo-1H-quinazolin-4-one, the analogous strategy would install a first substituent at C6 via Sonogashira or Suzuki coupling, followed by a second substituent at C7 through palladium-catalyzed coupling under more forcing conditions.

Synthesis of EGFR T790M Inhibitor Candidates Bearing 7-Chloro Pharmacophore

In structure–activity relationship studies targeting the drug-resistant EGFR T790M/L858R mutant, the 7-chloro substituent is a pharmacophoric requirement for low-nanomolar potency, as demonstrated by Compound 79 (IC₅₀ = 0.031 μM) . 7-Chloro-6-iodo-1H-quinazolin-4-one serves as the direct precursor for installing diverse 6-substituents (aryl, heteroaryl, alkynyl) while preserving the critical 7-chloro group, enabling exploration of the 6-position SAR without re-engineering the synthetic route to maintain the 7-chloro pharmacophore . This building block thus streamlines hit-to-lead optimization campaigns for resistant EGFR inhibitors.

Crystal Engineering and Solid-State Form Screening Utilizing I···Cl Halogen-Bond Synthons

The dual-halogen (I + Cl) substitution pattern enables the formation of I···Cl halogen-bonded supramolecular synthons, which are stronger and more directional than Cl···Cl interactions alone . In co-crystallization screens for pharmaceutical solid-form development, 7-chloro-6-iodo-1H-quinazolin-4-one derivatives can be engineered to form predictable halogen-bonded networks with complementary co-formers (e.g., pyridyl or carbonyl acceptors), potentially improving crystallinity, thermal stability, or dissolution profiles of lead compounds . The documented melting-point elevation associated with iodo-substituted quinazolinones (Compound 1: mp 150–164 °C) relative to non-halogen-bonded analogs supports the thermodynamic contribution of these interactions .

Quote Request

Request a Quote for 7-chloro-6-iodo-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.